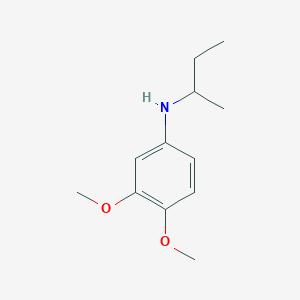

N-(Butan-2-yl)-3,4-dimethoxyaniline

Description

N-(Butan-2-yl)-3,4-dimethoxyaniline is a substituted aniline derivative featuring a butan-2-yl group attached to the nitrogen atom and methoxy substituents at the 3- and 4-positions of the aromatic ring. The methoxy groups enhance electron-donating properties, influencing reactivity and biological interactions, while the butan-2-yl moiety may modulate lipophilicity and steric effects .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-butan-2-yl-3,4-dimethoxyaniline |

InChI |

InChI=1S/C12H19NO2/c1-5-9(2)13-10-6-7-11(14-3)12(8-10)15-4/h6-9,13H,5H2,1-4H3 |

InChI Key |

ANDNTVAZWIPHII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3,4-dimethoxyaniline typically involves the reaction of 3,4-dimethoxyaniline with butan-2-yl halides under basic conditions. A common method includes:

Starting Materials: 3,4-dimethoxyaniline and butan-2-yl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution to occur, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3,4-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(Butan-2-yl)-3,4-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the aromatic ring can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets. The butan-2-yl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A. Substituent Effects on Reactivity

- 3,4-Dimethoxyaniline (unsubstituted amine): Widely used in coupling reactions (e.g., with spirocyclic carboxylic acids via HATU activation ) and cyclizations (e.g., triazoloquinoline formation with methyl propiolate, 29% yield ). Its electron-rich aromatic ring facilitates nucleophilic substitution and condensation reactions.

- N-(2-Furoyl)piperazine derivatives: Reactivity of 3,4-dimethoxyaniline with 1 in ethanol forms quinazoline derivatives (e.g., compound 12), whereas less reactive anilines (e.g., 2-(benzylaminomethyl)aniline 17) require harsher conditions (refluxing DMF) .

- N-(Butan-2-yl) vs. Other N-Alkyl Groups : Bulky N-alkyl groups (e.g., butan-2-yl) may slow reaction kinetics due to steric hindrance, as seen in imine syntheses where smaller amines (e.g., i-pentylamine, aniline) proceed efficiently, while bulkier analogs require optimized conditions .

A. Anticancer Activity

- Coumarin-triazole derivatives : 3,4-Dimethoxyaniline-linked coumarin (5e ) showed IC50 values against MDA-MB-231 cells under hypoxic conditions, outperforming analogs with simpler substituents (e.g., methyl or chloro groups) .

- Triazolopyrimidines : N-(3,4-dimethoxyphenyl) derivatives exhibited moderate activity as HIV-1 inhibitors, with methoxy groups enhancing binding affinity compared to unsubstituted anilines .

B. Antifungal Activity In SDHI-like compounds derived from dermenol, 3,4-dimethoxyaniline derivatives displayed distinct activity against Botrytis cinerea compared to:

- 3,4-Dichloroaniline : Higher antifungal potency due to electron-withdrawing effects.

- 3,5-Dimethoxyaniline : Reduced activity, highlighting the importance of substitution pattern .

Physicochemical Properties

- Solubility : Methoxy groups improve aqueous solubility relative to chloro- or methyl-substituted analogs (e.g., 3,4-dimethylalanine derivatives ).

Key Contrasts with 3,5-Dimethoxy Analogs

Biological Activity

N-(Butan-2-yl)-3,4-dimethoxyaniline is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and antioxidant properties. This article delves into the biological activities associated with this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a methoxy-substituted aromatic ring and a butan-2-yl side chain. The molecular structure can be represented as follows:

This structural configuration influences its lipophilicity and biological interactions, making it an interesting subject for pharmacological studies.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity:

- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics.

2. Antioxidant Properties:

- The antioxidant activity of this compound has been highlighted in several assays. It effectively scavenges free radicals, which is critical for preventing oxidative stress-related cellular damage .

3. Cytotoxic Effects:

- Preliminary investigations suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is attributed to its ability to induce apoptosis in malignant cells while sparing normal cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The methoxy groups on the aromatic ring enhance hydrogen bonding capabilities, allowing the compound to bind effectively to enzymes involved in cellular metabolism.

- Cell Membrane Interaction: The lipophilic nature of the butan-2-yl group facilitates membrane permeability, enhancing cellular uptake and bioavailability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| N-(Butan-2-yl)-3,4-dimethoxybenzamide | Moderate | Yes | Low |

| N-(Butan-2-yl)-3,4-dimethoxyphenylamine | Yes | Moderate | High |

This table illustrates that while this compound shares some properties with similar compounds, its specific combination of activities makes it a distinct candidate for further research.

Case Studies and Research Findings

Several case studies have investigated the biological activities of this compound:

1. Antibacterial Efficacy:

- A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.

2. Antioxidant Mechanisms:

- Research utilizing DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays confirmed the antioxidant potential of this compound by showing a significant reduction in DPPH radical concentration upon treatment .

3. Cytotoxicity Testing:

- In vitro studies on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.